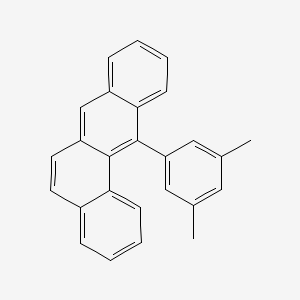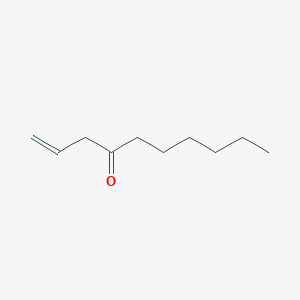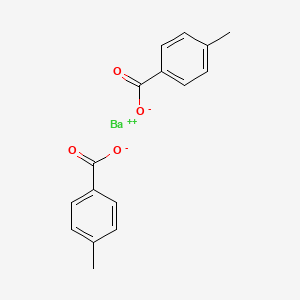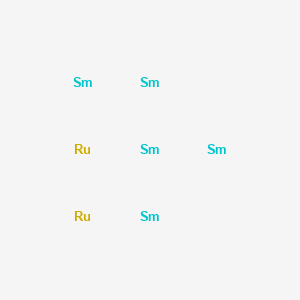
Ruthenium--samarium (2/5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium–samarium (2/5) is a compound formed by the combination of ruthenium and samarium in a specific stoichiometric ratio. Ruthenium, a transition metal, is known for its catalytic properties and stability in various oxidation states . Samarium, a lanthanide, is recognized for its magnetic and optical properties . The combination of these two elements results in a compound with unique chemical and physical characteristics, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of ruthenium–samarium (2/5) typically involves the reaction of ruthenium and samarium salts under controlled conditions. One common method is the solid-state reaction, where ruthenium oxide and samarium oxide are mixed and heated at high temperatures in an inert atmosphere to form the desired compound . Another approach involves the use of organometallic precursors, where ruthenium and samarium complexes are reacted in a solvent under specific conditions to yield the compound .
Industrial Production Methods: Industrial production of ruthenium–samarium (2/5) often employs high-temperature solid-state synthesis due to its scalability and cost-effectiveness. The process involves the careful control of temperature and atmosphere to ensure the purity and homogeneity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ruthenium–samarium (2/5) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form higher oxidation state compounds or reduced to lower oxidation states .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrazine . The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ruthenium tetroxide or samarium oxides, while reduction reactions can produce lower oxidation state compounds .
Aplicaciones Científicas De Investigación
Ruthenium–samarium (2/5) has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes . In biology and medicine, ruthenium–samarium (2/5) is explored for its potential as an anticancer agent and in imaging applications due to its magnetic properties . In industry, it is utilized in the production of advanced materials, such as high-performance magnets and electronic components .
Mecanismo De Acción
The mechanism by which ruthenium–samarium (2/5) exerts its effects involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates the activation of reactants through its unique electronic structure, enhancing reaction rates and selectivity . In biological systems, it interacts with cellular components, inducing oxidative stress and apoptosis in cancer cells . The specific pathways involved depend on the application and the environment in which the compound is used.
Comparación Con Compuestos Similares
- Ruthenium oxide (RuO2)
- Samarium oxide (Sm2O3)
- Ruthenium tetroxide (RuO4)
- Samarium chloride (SmCl3)
- Ruthenium chloride (RuCl3)
Propiedades
Número CAS |
72268-41-8 |
|---|---|
Fórmula molecular |
Ru2Sm5 |
Peso molecular |
953.9 g/mol |
Nombre IUPAC |
ruthenium;samarium |
InChI |
InChI=1S/2Ru.5Sm |
Clave InChI |
KXBWCCUIRYQJLH-UHFFFAOYSA-N |
SMILES canónico |
[Ru].[Ru].[Sm].[Sm].[Sm].[Sm].[Sm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



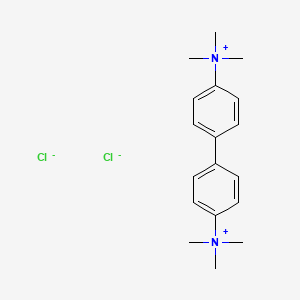
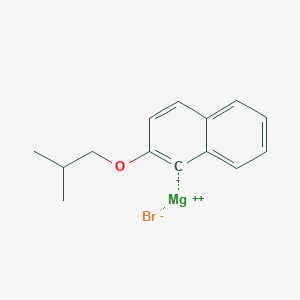
![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
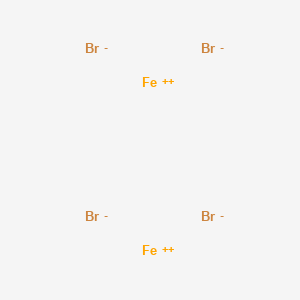
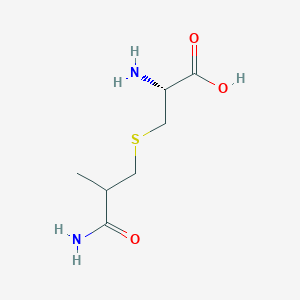

![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)
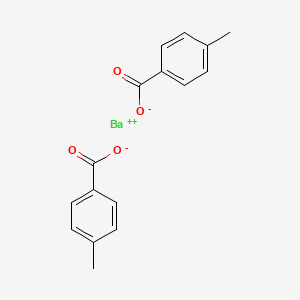
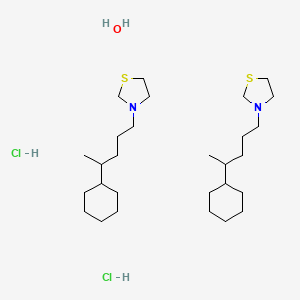
![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)
